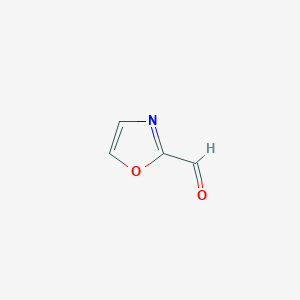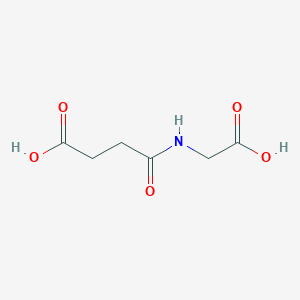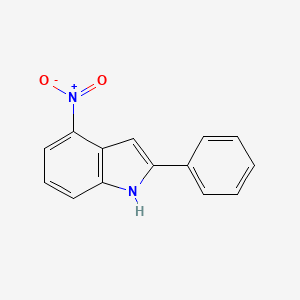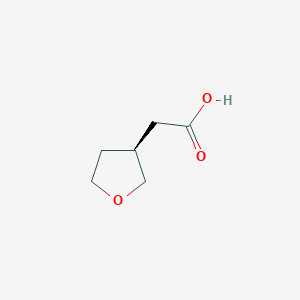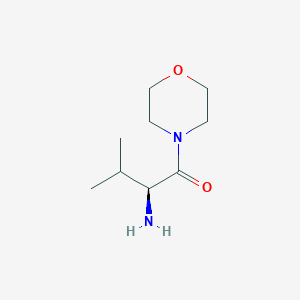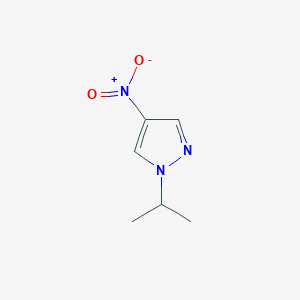
1-Isopropyl-4-nitro-1H-pyrazole
Descripción general
Descripción
1-Isopropyl-4-nitro-1H-pyrazole is a chemical compound with the molecular formula C6H9N3O2 . It is used as a reactant to synthesize imidazo[1,2-a]pyrazine-based phosphodiesterase 10A inhibitors and pyrido[3,4-d]pyrimidin-4-(3H)-one-based KDM4 and KDM5 (histone lysine demethylase families) inhibitors .
Synthesis Analysis
The synthesis of 1-Isopropyl-4-nitro-1H-pyrazole involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of 1-Isopropyl-4-nitro-1H-pyrazole is characterized by a five-membered ring structure with two nitrogen atoms and three carbon atoms . The InChI code for this compound is 1S/C6H9N3O2/c1-5(2)8-4-6(3-7-8)9(10)11/h3-5H,1-2H3 .Chemical Reactions Analysis
1-Isopropyl-4-nitro-1H-pyrazole can be used as a reactant in the synthesis of various compounds. For instance, it can be used to synthesize imidazo[1,2-a]pyrazine-based phosphodiesterase 10A inhibitors and pyrido[3,4-d]pyrimidin-4-(3H)-one-based KDM4 and KDM5 inhibitors .Physical And Chemical Properties Analysis
1-Isopropyl-4-nitro-1H-pyrazole is a solid compound with a molecular weight of 155.16 . It should be stored in a sealed container at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Trimeric Silver(I) Pyrazolates
Trimeric Ag(I) adducts of 3,5-di(isopropyl)pyrazole and derivatives, including the 4-nitro substituent, have been synthesized and characterized through X-ray crystallography, NMR, and IR spectroscopy. This research showcases the potential of 1-Isopropyl-4-nitro-1H-pyrazole in forming complex structures with silver, hinting at its application in materials science and coordination chemistry (Dias & Diyabalanage, 2006).
Regioselective Synthesis of Pyrazole Derivatives
A study on the regioselective introduction of nitro groups into pyrazoles highlights the versatility of 1-Isopropyl-4-nitro-1H-pyrazole derivatives in synthetic chemistry. This research provides a foundation for the targeted synthesis of complex pyrazole-based molecules, potentially useful in pharmaceuticals and agrochemicals (Dalinger et al., 2016).
Energetic Material Development
Research into the reactivity of nitropyrazoles, including 1-Isopropyl-4-nitro-1H-pyrazole, has led to advances in energetic materials. These compounds are investigated for their potential as components in propellants and explosives, with studies focusing on their synthesis, characterization, and reactivity under various conditions (Dalinger et al., 2013).
Corrosion Inhibition Properties
The inhibitive properties of 4-nitropyrazole and derivatives against acidic iron corrosion have been examined, indicating the potential of these compounds in corrosion protection applications. This study underscores the importance of structural and electronic factors in determining the effectiveness of heterocyclic compounds as corrosion inhibitors (Babić-Samardžija et al., 2005).
Advanced Synthetic Methods for Pyrazole Derivatives
Innovative synthetic approaches for creating 1-alkyl-4-aminopyrazoles from 4-nitropyrazole demonstrate the chemical flexibility of nitropyrazole derivatives. These methods enable the production of valuable intermediates for pharmaceutical development, showcasing the broad applicability of 1-Isopropyl-4-nitro-1H-pyrazole in medicinal chemistry (Zabierek et al., 2008).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s worth noting that pyrazole derivatives have been associated with a wide range of biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Propiedades
IUPAC Name |
4-nitro-1-propan-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-5(2)8-4-6(3-7-8)9(10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSSFOTWGVIHFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541639 | |
| Record name | 4-Nitro-1-(propan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-4-nitro-1H-pyrazole | |
CAS RN |
97421-21-1 | |
| Record name | 1-(1-Methylethyl)-4-nitro-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97421-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-1-(propan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


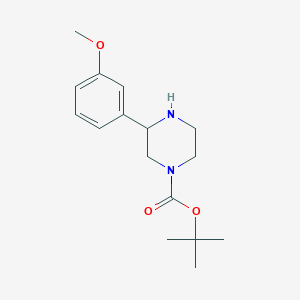
![2-Phenylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1317505.png)
![2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1317506.png)
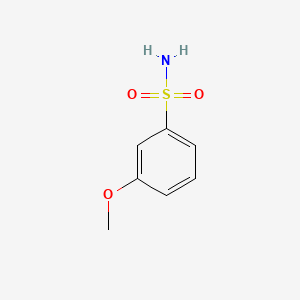
![5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol](/img/structure/B1317513.png)

